molecular formula C28H24O2 B14123692 2,7-Dimethoxy-3,6-bis(2-vinylphenyl)naphthalene

2,7-Dimethoxy-3,6-bis(2-vinylphenyl)naphthalene

Cat. No.: B14123692
M. Wt: 392.5 g/mol
InChI Key: MKMWZAWNAKNQMS-UHFFFAOYSA-N
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Description

2,7-Dimethoxy-3,6-bis(2-vinylphenyl)naphthalene is an organic compound with the molecular formula C28H24O2. It is a derivative of naphthalene, characterized by the presence of methoxy groups at the 2 and 7 positions and vinylphenyl groups at the 3 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethoxy-3,6-bis(2-vinylphenyl)naphthalene typically involves the following steps:

    Starting Materials: The synthesis begins with 2,7-dimethoxynaphthalene and 2-vinylbenzaldehyde.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as potassium tert-butoxide.

    Reaction Mechanism: The reaction proceeds through a nucleophilic addition of the vinyl group to the naphthalene ring, followed by a condensation reaction to form the final product.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethoxy-3,6-bis(2-vinylphenyl)naphthalene can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The vinyl groups can be reduced to form ethyl groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Common nucleophiles for substitution reactions include alkoxides and amines.

Major Products Formed

Scientific Research Applications

2,7-Dimethoxy-3,6-bis(2-vinylphenyl)naphthalene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,7-Dimethoxy-3,6-bis(2-vinylphenyl)naphthalene involves its interaction with specific molecular targets and pathways. The methoxy and vinyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities .

Comparison with Similar Compounds

Similar Compounds

    2,7-Dimethoxynaphthalene: Lacks the vinylphenyl groups, making it less versatile in terms of chemical reactivity.

    3,6-Dimethoxy-2,7-bis(2-vinylphenyl)naphthalene: Similar structure but different substitution pattern, leading to different chemical properties.

    2,7-Dihydroxy-3,6-bis(2-vinylphenyl)naphthalene:

Uniqueness

2,7-Dimethoxy-3,6-bis(2-vinylphenyl)naphthalene is unique due to the presence of both methoxy and vinylphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C28H24O2

Molecular Weight

392.5 g/mol

IUPAC Name

2,7-bis(2-ethenylphenyl)-3,6-dimethoxynaphthalene

InChI

InChI=1S/C28H24O2/c1-5-19-11-7-9-13-23(19)25-15-21-16-26(24-14-10-8-12-20(24)6-2)28(30-4)18-22(21)17-27(25)29-3/h5-18H,1-2H2,3-4H3

InChI Key

MKMWZAWNAKNQMS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=C(C=C2C=C1C3=CC=CC=C3C=C)C4=CC=CC=C4C=C)OC

Origin of Product

United States

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